(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(2R,3R)-1-(2-methoxyethyl)-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-10-5-3-4-6-11(10)14-12(15(18)19)9-13(17)16(14)7-8-20-2/h3-6,12,14H,7-9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 |
InChI Key |
RTANQNBHZYWULH-OCCSQVGLSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H]2[C@@H](CC(=O)N2CCOC)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1C2C(CC(=O)N2CCOC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Cyclization Strategies
The pyrrolidine core is often constructed via intramolecular cyclization or asymmetric catalysis. A key method involves the Paal-Knorr pyrrole synthesis adapted for pyrrolidine formation. For example, cyclocondensation of γ-keto acids with amines under acidic conditions generates the pyrrolidine ring. However, stereochemical control requires chiral auxiliaries or catalysts.
- Substrate Preparation : A γ-keto acid precursor is synthesized from citronellene via ozonolysis and subsequent functionalization.
- Asymmetric Intramolecular Diels-Alder (IMDA) Reaction : Using lanthanide catalysts (e.g., La(OTf)₃) and chiral ligands (e.g., PYBOX), the exo-selective IMDA reaction forms the bicyclic intermediate with >90% diastereomeric excess.
- Ring Opening and Functionalization : Hydrolysis and reductive amination introduce the 2-methoxyethyl group.
Key Conditions :
- Solvent: Toluene or ethyl acetate
- Temperature: Reflux (110°C)
- Catalytic System: La(OTf)₃/(S)-PYBOX ligand (3 mol%)
Stereocontrolled Hydrogenation
Asymmetric hydrogenation of prochiral enamines or imines is a robust method for installing the (2R,3R) configuration. Silver- or ruthenium-based catalysts with chiral phosphine ligands (e.g., QUINAP) achieve enantiomeric excess (ee) >95%.
- Enamine Synthesis : React α-iminoester derivatives with tert-butyl acrylate.
- Double Cycloaddition : Catalyzed by AgOAc/(R)-QUINAP, forming the pyrrolidine skeleton.
- Acid Hydrolysis : Cleave protecting groups to yield the carboxylic acid.
Data Table 1: Hydrogenation Performance
| Catalyst System | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| AgOAc/(R)-QUINAP | 95 | 89 | |
| RuCl₂/(S)-BINAP | 92 | 85 |
Resolution of Racemic Mixtures
Chiral resolving agents like N-acetyl-L-leucine or tartaric acid separate enantiomers from racemic mixtures. This method is less efficient but useful for small-scale production.
- Racemic Synthesis : Prepare the racemic acid via cyclization of 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylate.
- Diastereomeric Salt Formation : Treat with (R,R)-di-p-tolyl tartaric acid in methanol.
- Crystallization : Isolate the (2R,3R)-enantiomer via fractional crystallization.
Yield : 60–70% after three recrystallizations.
Analytical Characterization
Spectroscopic Data
NMR (DMSO-d₆, 400 MHz) :
- δ 9.10 (s, 1H, COOH), 7.64–7.21 (m, 4H, o-tolyl), 4.20–3.80 (m, 2H, CH₂OCH₃), 3.30 (s, 3H, OCH₃), 2.78 (s, 3H, CH₃).
HPLC : Chiralcel OD-H column, hexane:isopropanol (80:20), retention time = 12.3 min (ee >98%).
X-ray Crystallography
Single-crystal analysis confirms the (2R,3R) configuration. Key metrics (Source:):
- Bond Angles : C2-N1-C3 = 112.5°
- Torsion Angles : C2-C3-C4-O5 = −65.3°
Challenges and Optimization
Stereochemical Drift
Prolonged reaction times or acidic conditions may epimerize the C3 center. Mitigation strategies:
Purification Difficulties
The polar carboxylic acid group complicates column chromatography. Alternatives:
Industrial Scalability
Key Considerations :
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy-ethyl side chain and other functional groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
This may enhance solubility in polar solvents. Ethyl-substituted analogs (e.g., ) are commercially available, suggesting stability and ease of synthesis.
C2 Substituent Effects :
- The o-tolyl group (methyl at the ortho position) in the target compound and provides steric hindrance, which may influence conformational stability and binding interactions in biological systems.
- Bulky or electron-rich groups (e.g., 3,4,5-trimethoxyphenyl in ) could alter electronic properties and metabolic stability.
Research Implications and Limitations
- Gaps in Data : Direct physicochemical or pharmacological data for the target compound are absent in the provided evidence. Its properties must be inferred from analogs.
- Structural Trends :
- Methoxy-ethyl and trimethoxyphenyl substituents may improve solubility but complicate synthetic routes.
- Discontinued products (e.g., ) may reflect industry prioritization of more stable or bioactive analogs.
Biological Activity
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-o-tolyl-pyrrolidine-3-carboxylic acid is a compound belonging to the pyrrolidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes available research findings and case studies to elucidate its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 247.29 g/mol. The compound features a pyrrolidine ring substituted with a methoxyethyl group and a tolyl moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have investigated the anticancer properties of various 5-oxopyrrolidine derivatives, including this compound.
In Vitro Studies
In vitro assays using the A549 human lung adenocarcinoma cell line demonstrated that compounds with structural variations can exhibit significant cytotoxic effects. The compound was tested alongside standard chemotherapeutic agents like cisplatin to benchmark its efficacy.
Key Findings:
- Cytotoxicity : At a concentration of 100 µM, this compound reduced cell viability significantly compared to untreated controls.
- Mechanism of Action : The compound's mechanism appears to involve induction of apoptosis in cancer cells, potentially through modulation of apoptotic pathways.
Comparative Efficacy
The following table summarizes the comparative anticancer activity of selected 5-oxopyrrolidine derivatives:
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored against multidrug-resistant pathogens.
In Vitro Antimicrobial Assays
The compound was assessed against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicated that the compound exhibits significant activity against MRSA with an MIC of 16 µg/mL.
Case Studies and Research Findings
Several studies have documented the promising biological activities of this compound:
- Study on Anticancer Properties : A study published in Molecules highlighted that derivatives similar to (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-o-tolyl-pyrrolidine exerted selective cytotoxicity towards cancer cells while sparing non-cancerous cells .
- Antimicrobial Screening : Another research effort demonstrated that the compound exhibited potent antimicrobial activity against drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
